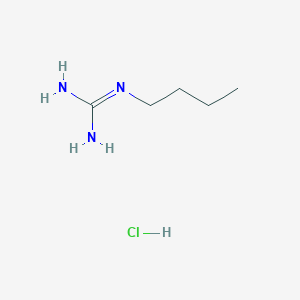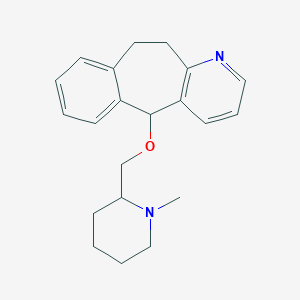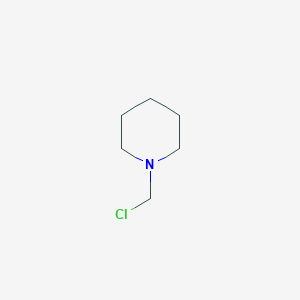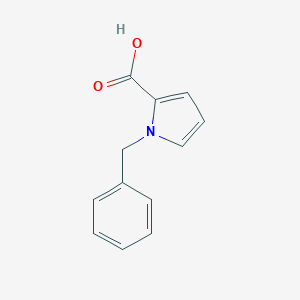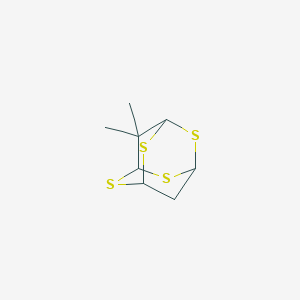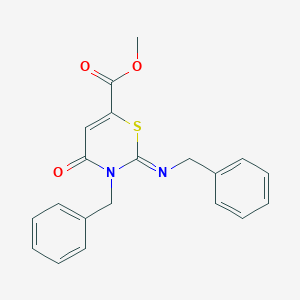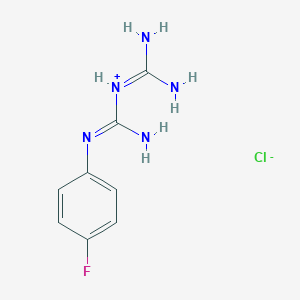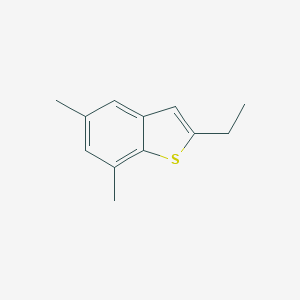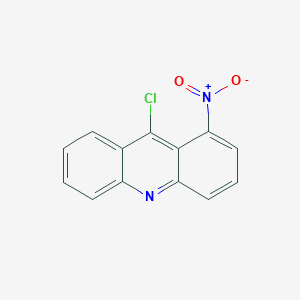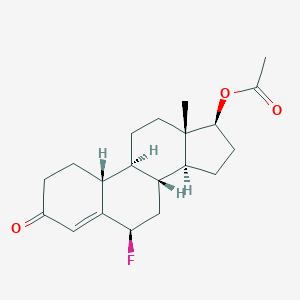
Estr-4-en-3-one, 6beta-fluoro-17beta-hydroxy-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estr-4-en-3-one, 6beta-fluoro-17beta-hydroxy-, acetate is a synthetic steroid hormone that has been widely used in scientific research. It is commonly referred to as fluoxymesterone acetate or Halotestin. This compound is a derivative of testosterone and has been used for various purposes such as improving athletic performance, treating certain medical conditions, and as a research tool.
Mecanismo De Acción
Fluoxymesterone acetate binds to androgen receptors in cells and activates them. This leads to an increase in protein synthesis and the growth of muscle tissue. It also leads to an increase in red blood cell production and an increase in bone density.
Biochemical and Physiological Effects:
The biochemical and physiological effects of fluoxymesterone acetate are similar to those of testosterone. It has anabolic effects on muscle tissue, leading to an increase in muscle mass and strength. It also has androgenic effects, leading to an increase in male characteristics such as body hair growth and a deepening of the voice. It can also lead to an increase in red blood cell production and an increase in bone density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using fluoxymesterone acetate in lab experiments is its high potency. It is a very potent androgen and can produce significant effects at low doses. This makes it useful for studying the effects of androgens on various physiological processes. However, one limitation of using fluoxymesterone acetate is its potential for toxicity. It can cause liver damage and other adverse effects if used at high doses or for prolonged periods.
Direcciones Futuras
There are several future directions for research involving fluoxymesterone acetate. One area of research could be the development of new and improved synthetic androgens that have fewer side effects and are more effective at promoting muscle growth and strength. Another area of research could be the investigation of the effects of androgens on other physiological processes such as metabolism and immune function. Finally, there is also a need for more research on the long-term effects of androgen use on health and well-being.
Métodos De Síntesis
The synthesis of fluoxymesterone acetate involves the reaction of testosterone with acetic anhydride and a catalyst such as pyridine or anhydrous sodium acetate. The resulting product is then purified using chromatography techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
Fluoxymesterone acetate has been used extensively in scientific research for various purposes. It has been used as a research tool to investigate the mechanism of action of androgen receptors and the effects of androgens on gene expression. It has also been used in studies investigating the effects of androgens on muscle growth and strength.
Propiedades
Número CAS |
18119-95-4 |
|---|---|
Fórmula molecular |
C20H27FO3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
[(6R,8R,9S,10R,13S,14S,17S)-6-fluoro-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H27FO3/c1-11(22)24-19-6-5-17-15-10-18(21)16-9-12(23)3-4-13(16)14(15)7-8-20(17,19)2/h9,13-15,17-19H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1 |
Clave InChI |
FQUOEERRKBRWEK-BHJGDWCPSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)F)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)F)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



